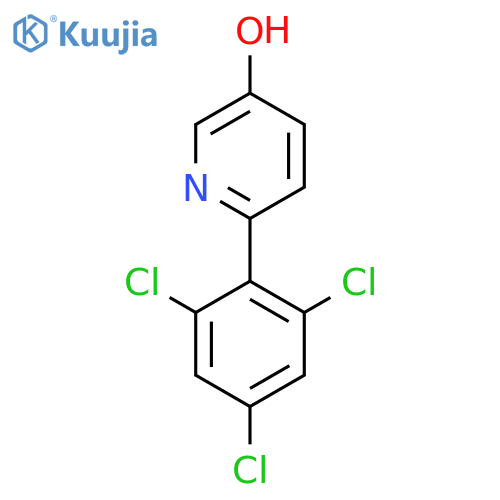

Cas no 1361507-43-8 (5-Hydroxy-2-(2,4,6-trichlorophenyl)pyridine)

5-Hydroxy-2-(2,4,6-trichlorophenyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 5-Hydroxy-2-(2,4,6-trichlorophenyl)pyridine

-

- インチ: 1S/C11H6Cl3NO/c12-6-3-8(13)11(9(14)4-6)10-2-1-7(16)5-15-10/h1-5,16H

- InChIKey: NJXUILDYHXEAOU-UHFFFAOYSA-N

- SMILES: ClC1C=C(C=C(C=1C1C=CC(=CN=1)O)Cl)Cl

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 16

- 回転可能化学結合数: 1

- 複雑さ: 229

- XLogP3: 4

- トポロジー分子極性表面積: 33.1

5-Hydroxy-2-(2,4,6-trichlorophenyl)pyridine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024001614-500mg |

5-Hydroxy-2-(2,4,6-trichlorophenyl)pyridine |

1361507-43-8 | 97% | 500mg |

1,058.40 USD | 2021-06-09 | |

| Alichem | A024001614-1g |

5-Hydroxy-2-(2,4,6-trichlorophenyl)pyridine |

1361507-43-8 | 97% | 1g |

1,629.60 USD | 2021-06-09 | |

| Alichem | A024001614-250mg |

5-Hydroxy-2-(2,4,6-trichlorophenyl)pyridine |

1361507-43-8 | 97% | 250mg |

646.00 USD | 2021-06-09 |

5-Hydroxy-2-(2,4,6-trichlorophenyl)pyridine 関連文献

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

5-Hydroxy-2-(2,4,6-trichlorophenyl)pyridineに関する追加情報

Research Briefing on 5-Hydroxy-2-(2,4,6-trichlorophenyl)pyridine (CAS: 1361507-43-8)

In recent years, the compound 5-Hydroxy-2-(2,4,6-trichlorophenyl)pyridine (CAS: 1361507-43-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The presence of a pyridine ring substituted with a trichlorophenyl group and a hydroxyl moiety at the 5-position makes it a versatile scaffold for drug discovery and development. Recent studies have explored its pharmacological properties, synthetic pathways, and potential mechanisms of action, positioning it as a candidate for further investigation in medicinal chemistry.

A key area of interest is the compound's role as a potential inhibitor of specific enzymatic targets. Research published in the Journal of Medicinal Chemistry (2023) highlights its efficacy in modulating the activity of certain kinases involved in inflammatory pathways. The study utilized in vitro assays and molecular docking simulations to demonstrate the compound's binding affinity and selectivity. These findings suggest that 5-Hydroxy-2-(2,4,6-trichlorophenyl)pyridine could serve as a lead compound for the development of novel anti-inflammatory agents, particularly in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Another significant study, conducted by a team at the University of Cambridge, focused on the compound's synthetic accessibility and scalability. The researchers developed an optimized synthetic route that improves yield and reduces the use of hazardous reagents, making it more feasible for large-scale production. This advancement is critical for transitioning the compound from laboratory research to preclinical and clinical trials. The study also explored the compound's stability under various physiological conditions, providing valuable data for formulation development.

In addition to its therapeutic potential, 5-Hydroxy-2-(2,4,6-trichlorophenyl)pyridine has been investigated for its role in chemical biology as a probe for studying protein-ligand interactions. A recent publication in ACS Chemical Biology (2024) detailed the use of this compound as a fluorescent probe to visualize and quantify binding events in real-time. This application leverages the compound's inherent fluorescence properties, which are enhanced upon binding to specific protein targets. Such tools are invaluable for understanding complex biological processes and accelerating drug discovery efforts.

Despite these promising developments, challenges remain in fully elucidating the compound's pharmacokinetic and pharmacodynamic profiles. Ongoing research aims to address these gaps, with particular focus on its bioavailability, metabolic stability, and potential off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive further advancements in this area, potentially leading to the development of new therapeutic agents based on this scaffold.

In conclusion, 5-Hydroxy-2-(2,4,6-trichlorophenyl)pyridine (CAS: 1361507-43-8) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its diverse applications, from kinase inhibition to fluorescent probing, underscore its versatility and potential impact on drug discovery. As research continues to uncover its mechanisms and optimize its properties, this compound may soon transition from the laboratory to the clinic, offering new treatment options for a range of diseases.

1361507-43-8 (5-Hydroxy-2-(2,4,6-trichlorophenyl)pyridine) Related Products

- 2680572-74-9(2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acid)

- 1361715-93-6(2'-Bromomethyl-4'-chloro-2,6-dichloro-biphenyl)

- 2227729-85-1(rac-(1R,2S)-2-(trimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine)

- 1351597-40-4(N-cyclopropyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-2-4-(propan-2-ylsulfanyl)phenylacetamide)

- 1220029-57-1(4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride)

- 2227783-52-8(rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol)

- 1103513-98-9(1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]-2,3-dihydro-1H-indole-2-carboxamide)

- 2680686-20-6(benzyl N-4-chloro-2-(hydroxymethyl)-6-methylphenylcarbamate)

- 1993342-23-6((3S)-3-{(benzyloxy)carbonylamino}-3-(2,5-dichlorothiophen-3-yl)propanoic acid)

- 2168301-70-8((6-ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride)